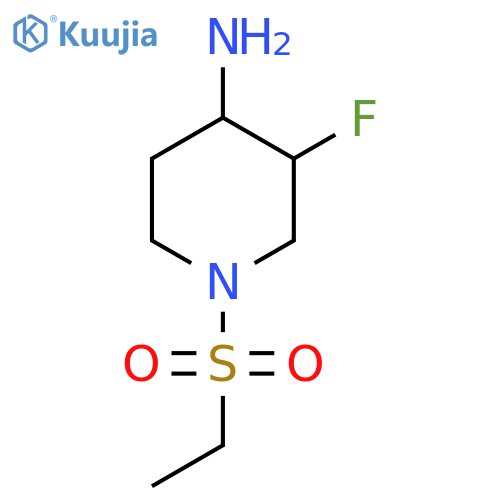Cas no 2138309-08-5 (1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine)
1-(エタンスルホニル)-3-フルオロピペリジン-4-アミンは、有機合成化学において重要な中間体として利用される化合物です。スルホニル基とフッ素置換基を有するピペリジン骨格を特徴とし、高い反応性と選択性を示します。医薬品開発分野では、この化合物の構造的特徴から、標的分子の修飾や新規薬剤候補の合成に有用です。特に、フッ素原子の導入により代謝安定性が向上し、スルホニル基は求電子性を高めるため、多様な変換反応が可能となります。また、立体障害が少ないため、さらなる官能基化にも適しています。

2138309-08-5 structure
商品名:1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine
1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(ethanesulfonyl)-3-fluoropiperidin-4-amine
- EN300-763520
- 2138309-08-5
- 1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine
-
- インチ: 1S/C7H15FN2O2S/c1-2-13(11,12)10-4-3-7(9)6(8)5-10/h6-7H,2-5,9H2,1H3
- InChIKey: SAFCFJXVNNQUDJ-UHFFFAOYSA-N
- ほほえんだ: S(CC)(N1CCC(C(C1)F)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 210.08382706g/mol
- どういたいしつりょう: 210.08382706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-763520-0.1g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 0.1g |
$1106.0 | 2025-02-24 | |
| Enamine | EN300-763520-1.0g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 1.0g |
$1256.0 | 2025-02-24 | |
| Enamine | EN300-763520-0.5g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 0.5g |
$1207.0 | 2025-02-24 | |
| Enamine | EN300-763520-0.05g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 0.05g |
$1056.0 | 2025-02-24 | |
| Enamine | EN300-763520-0.25g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 0.25g |
$1156.0 | 2025-02-24 | |
| Enamine | EN300-763520-5.0g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 5.0g |
$3645.0 | 2025-02-24 | |
| Enamine | EN300-763520-2.5g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 2.5g |
$2464.0 | 2025-02-24 | |
| Enamine | EN300-763520-10.0g |
1-(ethanesulfonyl)-3-fluoropiperidin-4-amine |
2138309-08-5 | 95.0% | 10.0g |
$5405.0 | 2025-02-24 |
1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
2138309-08-5 (1-(Ethanesulfonyl)-3-fluoropiperidin-4-amine) 関連製品
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 57707-64-9(2-azidoacetonitrile)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 152840-81-8(Valine-1-13C (9CI))
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
